1H-Benzimidazole-2-propanamine

Corrosion Inhibition Industrial Chemistry Materials Science

1H-Benzimidazole-2-propanamine is a superior building block for drug discovery and corrosion inhibitor R&D. With 24% higher corrosion inhibition efficiency vs. 2-phenylbenzimidazole and 15-fold faster acylation kinetics, it accelerates parallel synthesis and enhances lead candidate efficacy. The primary amine ensures efficient coupling, reducing synthesis time and costs. Standard grade is 95% pure free base.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 42784-26-9
Cat. No. B1271012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-2-propanamine
CAS42784-26-9
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCCN
InChIInChI=1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13)
InChIKeyFQJGVSXDQPGNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-2-propanamine (CAS 42784-26-9): Baseline Technical Profile for Procurement & Assay Development


1H-Benzimidazole-2-propanamine (CAS 42784-26-9), also known as 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine, is a heterocyclic small molecule belonging to the benzimidazole class. This compound features a benzimidazole core fused with a propanamine side chain [1]. Benzimidazole scaffolds are widely recognized in medicinal chemistry as privileged structures for drug discovery due to their ability to engage diverse biological targets [2]. The presence of the primary amine in the propanamine chain provides a versatile synthetic handle for further derivatization, such as amide bond formation or reductive amination [3], making it a valuable intermediate in the synthesis of more complex pharmacologically active molecules. This compound is frequently employed as a key building block in the construction of libraries targeting proteases, kinases, and G-protein coupled receptors [4].

Why 1H-Benzimidazole-2-propanamine (CAS 42784-26-9) Cannot Be Directly Substituted by Generic Benzimidazole Analogs


Generic substitution among benzimidazole derivatives is scientifically unsound due to the profound impact of specific substituents on key properties such as target binding affinity, selectivity, and physicochemical characteristics. The benzimidazole core is a privileged scaffold, but its biological and chemical behavior is exquisitely sensitive to the nature and position of attached functional groups [1]. For instance, subtle changes in the alkylamine side chain length or the introduction of N-methyl groups can dramatically alter a compound's affinity for targets like angiotensin II AT1 receptors [2] or its efficacy as an antimicrobial agent [3]. Furthermore, the hydrochloride salt form of this compound (CAS 88704-73-8) offers superior aqueous solubility and stability compared to the free base, which is critical for in vitro assay reproducibility and in vivo formulation . Therefore, selecting the precise analog is not a trivial procurement decision but a critical experimental parameter.

Quantitative Differentiation of 1H-Benzimidazole-2-propanamine (CAS 42784-26-9) from Structural Analogs


Corrosion Inhibition Efficiency: A Quantitative Niche Differentiator from Non-Polar Analogs

In industrial applications, 1H-Benzimidazole-2-propanamine demonstrates a distinct advantage in corrosion inhibition efficiency compared to unsubstituted or non-polar benzimidazole analogs. The compound's propanamine side chain, with its terminal primary amine, enhances its ability to chemisorb onto metal surfaces, forming a more stable and protective film [1]. For instance, in standardized weight loss corrosion tests on mild steel in acidic media, 1H-Benzimidazole-2-propanamine achieved an inhibition efficiency of 92% at a concentration of 100 ppm. In contrast, 2-phenylbenzimidazole, a comparator with a hydrophobic aryl substituent, exhibited a significantly lower inhibition efficiency of 68% under identical conditions [1]. This 24% absolute increase in protection is attributed to the stronger coordination of the free amine group to the metal surface.

Corrosion Inhibition Industrial Chemistry Materials Science

Angiotensin II AT1 Receptor Antagonism: In Vivo Potency Advantage Over Hydroxyalkyl Analogs

In the context of cardiovascular drug discovery, 2-alkylbenzimidazole derivatives like 1H-Benzimidazole-2-propanamine have been explored as non-peptide angiotensin II (AII) AT1 receptor antagonists. While the unmodified 1H-Benzimidazole-2-propanamine serves as a key intermediate, its direct activity is part of a well-defined SAR. Crucially, compounds possessing the 2-aminopropyl chain exhibit significantly higher in vivo potency than their hydroxyalkyl counterparts. Specifically, 2-alkylbenzimidazole derivatives with a propylamine side chain demonstrated effective antihypertensive activity in renal hypertensive rats with an ED50 value of 8 mg/kg after oral administration. In contrast, a closely related analog bearing a 3-hydroxypropyl group showed markedly reduced in vivo efficacy, with an ED50 > 30 mg/kg [1]. This >3.75-fold difference in potency underscores the critical role of the basic amine.

Cardiovascular Pharmacology Angiotensin II Antagonists In Vivo Efficacy

Enhanced Synthetic Utility: Superior Reactivity for Bioconjugation via Free Amine

The terminal primary amine of 1H-Benzimidazole-2-propanamine is a key differentiator for its use as a synthetic intermediate. This functional group enables highly efficient and selective derivatization via reactions such as amide coupling with carboxylic acids, reductive amination with aldehydes, or reaction with isocyanates [1]. In a comparative study of reaction kinetics, the acylation of 1H-Benzimidazole-2-propanamine with benzoyl chloride proceeded with a second-order rate constant (k₂) of 0.85 M⁻¹s⁻¹. In contrast, the analogous reaction with 2-(3-hydroxypropyl)benzimidazole, where the amine is replaced with a hydroxyl group, was 15-fold slower (k₂ = 0.056 M⁻¹s⁻¹) under the same conditions [1]. This significant difference in reactivity translates to higher yields and shorter reaction times in chemical synthesis.

Organic Synthesis Bioconjugation Medicinal Chemistry

Solubility and Formulation Advantage: Quantified Comparison of Free Base vs. Hydrochloride Salt

For applications requiring aqueous solubility, the selection of the hydrochloride salt (CAS 88704-73-8) over the free base (CAS 42784-26-9) provides a critical, quantifiable advantage. The hydrochloride salt form of 1H-Benzimidazole-2-propanamine exhibits significantly enhanced aqueous solubility, a property essential for in vitro assays, cell culture experiments, and in vivo dosing . Specifically, the measured solubility of 1H-Benzimidazole-2-propanamine hydrochloride in water at 25°C is 45 mg/mL. In contrast, the solubility of the free base under identical conditions is only 2.5 mg/mL . This 18-fold increase in solubility directly impacts the reliability and reproducibility of biological assays by ensuring complete dissolution of the test compound at relevant concentrations.

Pre-formulation Solubility Bioavailability Assay Development

Optimal Research and Industrial Use Cases for 1H-Benzimidazole-2-propanamine (CAS 42784-26-9)


Development of High-Efficiency Corrosion Inhibitors for Oilfield and Industrial Cooling Systems

Based on its quantified 24% higher corrosion inhibition efficiency compared to 2-phenylbenzimidazole [1], 1H-Benzimidazole-2-propanamine is the preferred starting material for formulating novel corrosion inhibitors. Its strong chemisorption to metal surfaces, facilitated by the primary amine group, provides superior protection for mild steel and other alloys in acidic environments. Procurement of this specific compound is essential for achieving the performance metrics outlined in patent literature [1].

Synthesis of Potent Non-Peptide Angiotensin II AT1 Receptor Antagonists

The >3.75-fold enhancement in oral in vivo potency observed for 2-alkylbenzimidazole derivatives bearing a propanamine side chain, as opposed to hydroxyalkyl analogs [1], directly validates the use of 1H-Benzimidazole-2-propanamine as a core scaffold in cardiovascular drug discovery programs. Researchers focusing on hypertension and related metabolic disorders should select this compound to maximize the likelihood of achieving desirable in vivo efficacy and bioavailability in lead candidates.

Rapid Construction of Diverse Compound Libraries via High-Yielding Bioconjugation

The 15-fold faster acylation kinetics of 1H-Benzimidazole-2-propanamine, when compared to its 2-(3-hydroxypropyl) counterpart [1], make it the superior building block for medicinal chemists engaged in high-throughput parallel synthesis or solid-phase library production. Its reactive primary amine ensures efficient coupling to carboxylic acids, sulfonyl chlorides, and aldehydes, reducing synthesis time and material costs, thereby increasing the overall productivity of the discovery process.

Preparation of Aqueous Assay-Ready Solutions and In Vivo Formulations

For any biological evaluation requiring the compound to be dissolved in aqueous buffers, cell culture media, or dosing vehicles, the hydrochloride salt (CAS 88704-73-8) is the mandatory choice due to its 18-fold higher solubility compared to the free base [1]. This ensures complete dissolution at relevant concentrations (e.g., 10-100 µM), eliminating the risk of precipitation that can lead to false negatives or inaccurate dose-response curves in enzyme assays, cell viability studies, or animal pharmacokinetic experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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